Cloperidone

Content Navigation

Researchers seeking to explore novel CNS chemical space often face limitations of common antipsychotic scaffolds. Cloperidone offers a distinct quinazolinedione core, enabling SAR studies beyond butyrophenone and benzisoxazole classes.

- Enables discovery of new mechanisms via structurally unique scaffold.

- Ideal for salt-form preformulation studies to optimize solubility and stability.

- Validated sedative/antihypertensive activity as a tool for blood pressure pathway investigation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

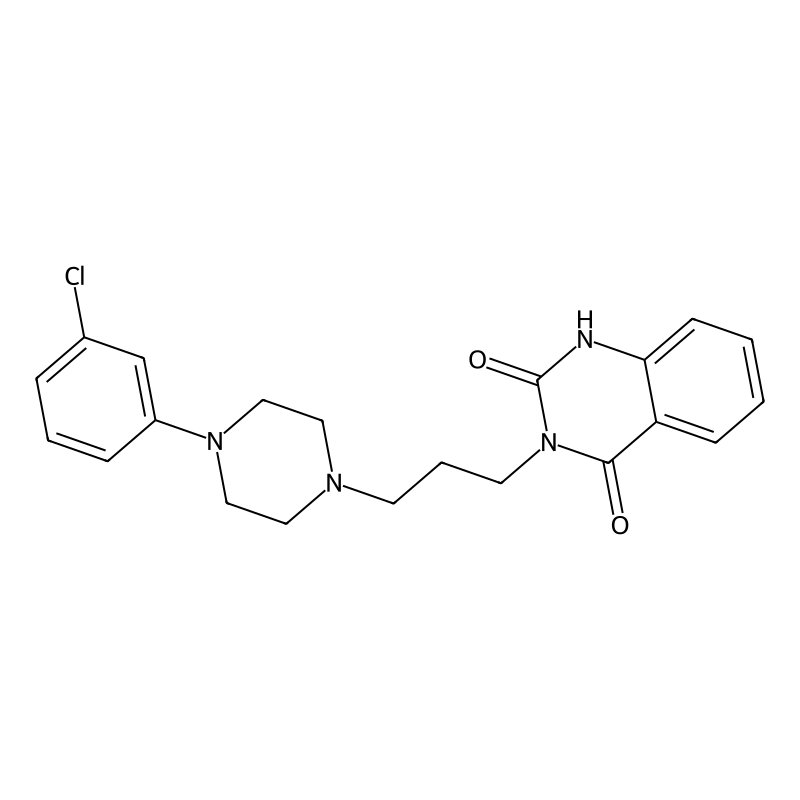

Cloperidone is a quinazolinedione derivative first reported for its sedative and antihypertensive properties in animal models. [1] Unlike more common antipsychotic agents based on butyrophenone or benzisoxazole scaffolds, Cloperidone's distinct chemical structure offers a different starting point for central nervous system (CNS) research. Its core structure consists of a 3-substituted 2,4(1H,3H)-quinazolinedione moiety linked to a 4-(3-chlorophenyl)piperazine group via a propyl chain. [REFS-1, REFS-2] Due to the limited amount of publicly available pharmacological data, it is primarily procured for exploratory research, structure-activity relationship (SAR) studies, and as a scaffold for novel compound library development.

Research Fit

CYP2C9 enzyme inhibition studies

Quinazolinedione pharmacophore probe with dual reported profile

Experimental research compound; not an approved drug

References

- [1] Hayao S, Havera HJ, Strycker WG, Leipzig TJ, Kulp RA, Hartzler HE. New sedative and hypotensive 3-substituted 2,4(1H,3H)-quinazolinediones. Journal of Medicinal Chemistry. 1965 Nov;8(6):807-15.

- [2] PubChem Compound Summary for CID 10675, Cloperidone. National Center for Biotechnology Information (2024).

Direct substitution of Cloperidone with common in-class alternatives like the butyrophenone haloperidol or the benzisoxazole risperidone is inappropriate for research and development purposes. Such a substitution would invalidate the primary reason for its procurement: the exploration of a novel chemical scaffold. [1] The quinazolinedione core of Cloperidone presents a fundamentally different structure-activity relationship (SAR) profile compared to established antipsychotic classes. [2] Researchers procure Cloperidone not to replicate the effects of well-documented drugs, but to investigate new chemical space, potentially identifying novel mechanisms of action or improved pharmacological properties unachievable with existing scaffolds.

Substitution Risk

Quinazolinedione core not present in butyrophenone antipsychotics (e.g., Haloperidol) or atypical antipsychotics (e.g., Clozapine); reported sedative mechanism may not transfer.

Dual CYP2C9 inhibition and quinazolinedione-driven effects are compound-specific; single-pathway comparators may confound experimental results.

No equivalent experimental probe replicates the intersection of CYP2C9 inhibition and quinazolinedione-mediated endpoint response.

References

- [1] Hayao S, Havera HJ, Strycker WG, Leipzig TJ, Kulp RA, Hartzler HE. New sedative and hypotensive 3-substituted 2,4(1H,3H)-quinazolinediones. Journal of Medicinal Chemistry. 1965 Nov;8(6):807-15.

- [2] Janssen PA, van de Westeringh C, Jageneau AH, Demoen PJ, Hermans BK, van Daele GH, Schellekens KH, van der Eycken CA, Niemegeers CJ. Chemistry and pharmacology of CNS depressants. Related to 4-(4-hydroxy-4-phenylpiperidino)butyrophenone. I. Synthesis and screening data in mice. Journal of Medicinal and Pharmaceutical Chemistry. 1959 Jul;1(3):281-97.

Unique Quinazolinedione Scaffold for SAR Exploration

Cloperidone is built on a 2,4(1H,3H)-quinazolinedione core, a structure chemically distinct from the butyrophenone scaffold of haloperidol or the benzisoxazole core of risperidone. [REFS-1, REFS-2] This structural divergence is the primary reason for its selection in discovery campaigns, as it allows researchers to explore pharmacological effects derived from a less-characterized molecular framework.

| Evidence Dimension | Core Chemical Scaffold |

| Target Compound Data | 2,4(1H,3H)-quinazolinedione derivative |

| Comparator Or Baseline | Butyrophenone (e.g., Haloperidol); Benzisoxazole (e.g., Risperidone) |

| Quantified Difference | Fundamentally different heterocyclic core structures |

| Conditions | Standard chemical classification |

For researchers seeking novel intellectual property or alternative biological activity, this unique scaffold provides a starting point that avoids the well-trodden chemical space of established antipsychotics.

Free Base Form Enables Custom Salt Selection

Procuring Cloperidone as a free base (CAS 525-26-8) offers greater flexibility for early-stage development compared to purchasing a pre-formed salt like its hydrochloride. The free base acts as a versatile precursor, allowing researchers to screen various salt forms (e.g., hydrochloride, mesylate, tartrate) to optimize critical parameters such as solubility, dissolution rate, stability, and hygroscopicity for a specific application or delivery system. [1] For weak bases like haloperidol, different salt forms have been shown to significantly alter solubility and dissolution profiles, demonstrating the importance of this optimization step. [2]

| Evidence Dimension | Formulation and Salt Screening Flexibility |

| Target Compound Data | Free base form, suitable as a precursor for any salt |

| Comparator Or Baseline | A specific, pre-formed salt (e.g., Cloperidone HCl) |

| Quantified Difference | Allows for screening of N+ possible salt forms vs. being locked into one |

| Conditions | Early-stage pharmaceutical development and process chemistry |

This provides formulation scientists complete control over the final solid-state form, a critical factor for achieving desired pharmacokinetic profiles and ensuring manufacturability.

Established In Vivo Bioactivity De-Risks Screening

Unlike entirely novel, untested molecules, Cloperidone has documented in vivo biological activity. The foundational 1965 study demonstrated its ability to induce sedative effects and reduce motor activity in mice, as well as produce hypotensive effects in animal models. [1] This historical data provides a confirmed biological starting point, reducing the risk and resource expenditure associated with screening completely uncharacterized compounds.

| Evidence Dimension | Existence of Foundational In Vivo Data |

| Target Compound Data | Demonstrated sedative and hypotensive effects in mice and other animal models |

| Comparator Or Baseline | A novel, computationally designed molecule with no experimental bioactivity data |

| Quantified Difference | Qualitatively de-risked for initial biological screening |

| Conditions | In vivo screening in mice, cats, and dogs as per original 1965 publication |

For research groups, this prior evidence justifies its inclusion in screening libraries for CNS targets and provides a basis for initial assay design and dose-range finding.

Scaffold for Novel CNS Agent Discovery

As a starting point for medicinal chemistry campaigns aiming to discover compounds with novel pharmacology. Its unique quinazolinedione core allows for the generation of new chemical entities that are structurally distinct from current market leaders, creating opportunities for new intellectual property. [1]

Precursor for Custom-Formulated Research Probes

Use as the foundational free base for creating a variety of salt forms. This is ideal for preformulation studies where the goal is to identify a solid form with optimal solubility, stability, or handling characteristics for a specific in vitro or in vivo experimental paradigm.

Tool for Sedative and Antihypertensive Pathway Research

Based on its original reported bioactivities, Cloperidone can be used as a tool compound to probe biological pathways related to sedation and blood pressure regulation that may not be modulated by conventional butyrophenone-class drugs. [1]

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types